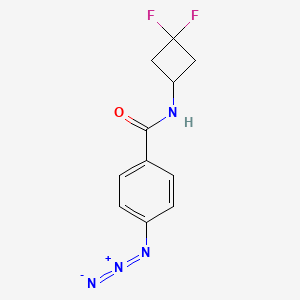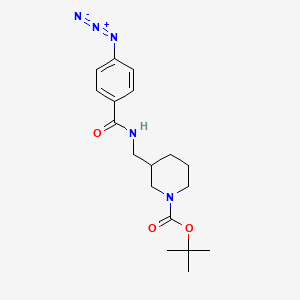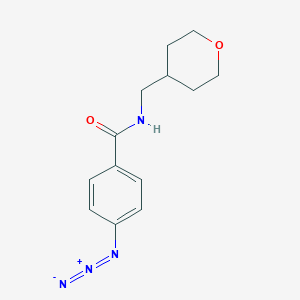
Dichloronickel;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloronickel;pyridine is a coordination compound consisting of a nickel ion coordinated to two chloride ions and pyridine ligands. Pyridine is a six-membered aromatic heterocycle with one nitrogen atom, which imparts unique chemical properties to the compound. This compound is of significant interest due to its applications in catalysis, material science, and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloronickel;pyridine can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) chloride in a solvent such as ethanol or methanol, followed by the addition of pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the coordination of pyridine to the nickel center.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, where nickel(II) chloride and pyridine are continuously fed into the reactor, and the product is continuously collected. This method ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloronickel;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The pyridine ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel species.
Substitution: Nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloronickel;pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of dichloronickel;pyridine involves the coordination of pyridine ligands to the nickel center, which influences the electronic properties and reactivity of the nickel ion. The compound can interact with various molecular targets, including organic substrates and biomolecules, through coordination and redox reactions. These interactions can lead to catalytic activity, biological effects, and material properties.
Vergleich Mit ähnlichen Verbindungen
Nickel(II) chloride: A simple nickel salt without pyridine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Nickel(II) bipyridine: A nickel complex with bipyridine ligands.
Comparison:
Nickel(II) chloride: Lacks the aromatic nitrogen ligand, resulting in different reactivity and applications.
Nickel(II) acetylacetonate: Has different ligand coordination, leading to variations in stability and catalytic activity.
Nickel(II) bipyridine: Contains a bidentate ligand, which provides different electronic and steric properties compared to pyridine.
Dichloronickel;pyridine is unique due to the presence of pyridine ligands, which impart specific electronic and steric effects, making it suitable for a variety of applications in catalysis, material science, and coordination chemistry.
Eigenschaften
IUPAC Name |
dichloronickel;pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIESYLFSGNDAGD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Morpholine, 4-[4-nitro-3-(trifluoromethyl)phenyl]-](/img/structure/B8230646.png)


![tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane](/img/structure/B8230662.png)
